molecular formula C8H15N B123743 1,2-Dimethyl-5-methylidenepiperidine CAS No. 142209-32-3

1,2-Dimethyl-5-methylidenepiperidine

Cat. No.: B123743
CAS No.: 142209-32-3
M. Wt: 125.21 g/mol
InChI Key: MRYLHLGOPYYFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-5-methylidenepiperidine is a piperidine derivative characterized by methyl substituents at the 1- and 2-positions and a methylidene (CH₂=) group at the 5-position of the six-membered piperidine ring. The methylidene group introduces a double bond, altering the ring’s conformational flexibility and electronic properties. Piperidine scaffolds are widely explored for their bioactivity, particularly in central nervous system (CNS) targeting, due to their similarity to endogenous amines .

Properties

CAS No.

142209-32-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,2-dimethyl-5-methylidenepiperidine

InChI

InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3

InChI Key

MRYLHLGOPYYFSH-UHFFFAOYSA-N

SMILES

CC1CCC(=C)CN1C

Canonical SMILES

CC1CCC(=C)CN1C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Diphenidine (1-(1,2-Diphenylethyl)piperidine, 1,2-DEP)

  • Substituents : A bulky 1,2-diphenylethyl group attached to the piperidine nitrogen.
  • Physicochemical Properties : Higher molecular weight (281.39 g/mol) and lipophilicity (predicted logP >3) due to aromatic phenyl groups.
  • Bioactivity : Acts as an NMDA receptor antagonist, contributing to dissociative effects in CNS research .
  • Key Difference : The diphenylethyl substituent in diphenidine enhances receptor binding affinity compared to the smaller methyl and methylidene groups in 1,2-dimethyl-5-methylidenepiperidine.

2,2-DEP Isomer (1-(2,2-Diphenylethyl)piperidine)

  • Structural Variation : Phenyl groups at the 2,2-positions of the ethyl chain vs. 1,2-positions in diphenidine.
  • Impact : Altered steric effects and electronic distribution lead to distinct pharmacological profiles, underscoring the sensitivity of bioactivity to substituent positioning .

Pyrrolidine Analogues

  • Core Structure : Five-membered pyrrolidine ring vs. six-membered piperidine.
  • Consequences : Reduced ring size increases ring strain and alters pharmacokinetics (e.g., faster metabolic clearance) compared to piperidine derivatives .

Heterocyclic Piperidine Derivatives

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

  • Substituents : A triazole ring attached to the piperidine, introducing hydrogen-bonding capabilities.
  • Applications : Used in drug discovery for kinase inhibition, highlighting how heterocyclic substituents modulate target selectivity .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Predicted logP Bioactivity
1,2-Dimethyl-5-methylidenepiperidine 1,2-dimethyl; 5-methylidene ~125.21* ~1.5* Not well characterized
Diphenidine (1,2-DEP) 1-(1,2-diphenylethyl) 281.39 >3 NMDA receptor antagonist
2,2-DEP Isomer 1-(2,2-diphenylethyl) 281.39 >3 Altered receptor interaction vs. 1,2-DEP
Pyrrolidine Analogue 1-(1,2-diphenylethyl)pyrrolidine 253.35 ~2.8 Reduced potency vs. piperidines

*Estimated based on structural analogs.

Key Research Findings

  • Substituent Bulk and Lipophilicity : Bulky aromatic groups (e.g., diphenylethyl in 1,2-DEP) enhance lipophilicity and receptor binding, whereas smaller alkyl groups (e.g., methyl) may improve solubility but reduce affinity .
  • Ring Modifications : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain .

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